(1-methyl-1H-indol-3-yl)methanamine
Overview
Description
The compound (1-methyl-1H-indol-3-yl)methanamine is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs or functionalities. For instance, the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes are described, which show significant cytotoxic effects on human carcinoma cell lines . Another study involves the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, which is a convenient intermediate for various pharmacologically interesting disubstituted methanamines . These studies indicate the potential biological activity and synthetic interest in compounds related to (1-methyl-1H-indol-3-yl)methanamine.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine were synthesized and characterized, with some showing potent cytotoxic effects . Another compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from an acetylindolin intermediate, indicating a multi-step synthetic approach . These methods highlight the diverse synthetic routes that can be employed to create compounds with the indole or methanamine moiety.
Molecular Structure Analysis
The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques. For instance, the structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine was established by high-resolution mass spectrometry, NMR, and IR spectroscopy . Similarly, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of related compounds. For example, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with substituted aldehydes . Another study reported the synthesis of N-[2-(1H-azol-1-yl)-1-arylethylidene]methanamine N-oxides, which exist in the (E) form after synthesis . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of (1-methyl-1H-indol-3-yl)methanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural characteristics and the reported data. For instance, the Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine showed significant cytotoxic activity and interacted with nuclear DNA, suggesting its potential as a chemotherapeutic agent . The novel aryloxyethyl derivatives of methanamine showed high receptor affinity and selectivity, indicating their potential as antidepressant drug candidates . These properties are crucial for understanding the potential applications and behavior of these compounds in biological systems.
Safety And Hazards
Future Directions
Indole derivatives have shown potential in various fields such as medicine, agrochemicals, and functional materials . They have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . Therefore, the future directions of “(1-methyl-1H-indol-3-yl)methanamine” could be in these fields.
properties
IUPAC Name |
(1-methylindol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZMDGMQKRLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398072 | |
Record name | (1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-3-yl)methanamine | |
CAS RN |
19293-60-8 | |
Record name | 1-Methyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19293-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-methyl-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.